molecular formula C18H17NO2S B2708461 6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 862647-82-3

6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No. B2708461
CAS RN: 862647-82-3
M. Wt: 311.4
InChI Key: GEXMGOSMBLWCRX-UHFFFAOYSA-N
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Description

“6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with potential applications in various scientific fields. It has a molecular formula of C18H17NO2S and a molecular weight of 311.4 .


Molecular Structure Analysis

The molecular structure of “6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid” consists of a quinoline core with ethyl and thiophenyl substituents. The quinoline core is a heterocyclic aromatic compound, which is a vital scaffold for leads in drug discovery .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The quinoline ring, a key structural motif in this compound, has been widely exploited in medicinal chemistry. Researchers have explored its potential as a scaffold for drug leads. Notably, quinine and chloroquine, both quinoline derivatives, have historical significance in malaria treatment and eradication . Investigating the pharmacological properties of this compound could reveal novel therapeutic targets.

properties

IUPAC Name

6-ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-3-11-5-7-15-13(9-11)14(18(20)21)10-16(19-15)17-8-6-12(4-2)22-17/h5-10H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXMGOSMBLWCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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